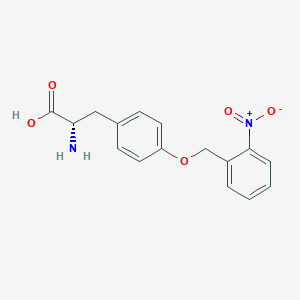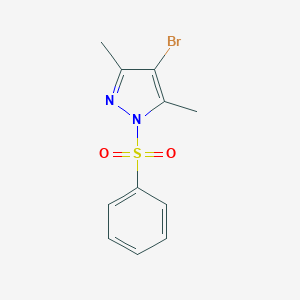
O-(2-Nitrobenzyl)-L-tyrosine
説明
O-(2-Nitrobenzyl)-L-tyrosine is a derivative of the amino acid L-tyrosine, where the hydroxyl group of the tyrosine is protected by a 2-nitrobenzyl group. This compound is often used in biochemical research due to its photolabile properties, meaning it can be activated or deactivated by light. This makes it particularly useful in studies involving controlled release of active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Nitrobenzyl)-L-tyrosine typically involves the protection of the hydroxyl group of L-tyrosine with a 2-nitrobenzyl group. This can be achieved through a reaction with 2-nitrobenzyl bromide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems like high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.
Types of Reactions:
Photolysis: this compound undergoes photolysis, where the 2-nitrobenzyl group is cleaved upon exposure to UV light, releasing the active L-tyrosine.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Common Reagents and Conditions:
Photolysis: UV light (typically around 365 nm) is used to induce the cleavage of the 2-nitrobenzyl group.
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are often carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products:
Photolysis: The major product is L-tyrosine, along with 2-nitrosobenzaldehyde.
Substitution Reactions: The products depend on the nucleophile used but generally involve the replacement of the nitro group with the nucleophile.
科学的研究の応用
O-(2-Nitrobenzyl)-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a photolabile protecting group in organic synthesis to control the release of functional groups.
Biology: Employed in studies involving controlled release of neurotransmitters or other bioactive molecules in cellular and molecular biology.
Medicine: Investigated for its potential in drug delivery systems where controlled release of the active drug is desired.
Industry: Utilized in the development of photodegradable polymers and materials for various industrial applications.
作用機序
The primary mechanism of action for O-(2-Nitrobenzyl)-L-tyrosine involves photolysis. Upon exposure to UV light, the 2-nitrobenzyl group absorbs the light energy and undergoes a photochemical reaction, resulting in the cleavage of the bond between the 2-nitrobenzyl group and the tyrosine. This releases the active L-tyrosine, which can then participate in biochemical processes. The molecular targets and pathways involved depend on the specific application but generally include interactions with enzymes, receptors, or other biomolecules.
類似化合物との比較
O-(2-Nitrobenzyl)-L-serine: Similar to O-(2-Nitrobenzyl)-L-tyrosine but with serine instead of tyrosine.
O-(2-Nitrobenzyl)-L-cysteine: Another similar compound where cysteine is used instead of tyrosine.
Uniqueness: this compound is unique due to its specific photolabile properties and the presence of the tyrosine moiety, which is involved in various biochemical pathways. Its ability to release active L-tyrosine upon light exposure makes it particularly valuable in studies requiring precise control over the release of bioactive molecules.
特性
IUPAC Name |
(2S)-2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c17-14(16(19)20)9-11-5-7-13(8-6-11)23-10-12-3-1-2-4-15(12)18(21)22/h1-8,14H,9-10,17H2,(H,19,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFOHNAFILVHGM-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate](/img/structure/B172717.png)






![(6R)-6-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B172734.png)






